molecular formula C9H9NO4 B1597278 2,5-Dimethyl-4-nitrobenzoic acid CAS No. 6954-70-7

2,5-Dimethyl-4-nitrobenzoic acid

Cat. No.: B1597278
CAS No.: 6954-70-7
M. Wt: 195.17 g/mol
InChI Key: WQJLIVQRJOLTMH-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO4 It is characterized by the presence of two methyl groups and a nitro group attached to a benzoic acid core

Mechanism of Action

Target of Action

Nitro compounds, in general, are known to interact with various biological targets due to their high reactivity .

Mode of Action

The nitro group (−NO2) is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character can influence the compound’s interaction with its targets.

Biochemical Pathways

Nitro compounds can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially affect multiple biochemical pathways.

Pharmacokinetics

Nitro compounds generally exhibit low water solubility and lower volatility compared to ketones of about the same molecular weight . These properties can influence the bioavailability of the compound.

Result of Action

The reactivity of the nitro group can lead to various chemical transformations, potentially resulting in diverse biological effects .

Action Environment

The action, efficacy, and stability of 2,5-Dimethyl-4-nitrobenzoic acid can be influenced by various environmental factors. For instance, the reactivity of nitro compounds can be affected by the presence of other reactive species in the environment . Additionally, factors such as pH, temperature, and the presence of certain enzymes or cofactors can also influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethyl-4-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2,5-dimethylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure selective nitration at the 4-position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .

Comparison with Similar Compounds

  • 2,4-Dimethyl-4-nitrobenzoic acid
  • 2,5-Dimethylbenzoic acid
  • 4-Nitrobenzoic acid

Comparison: 2,5-Dimethyl-4-nitrobenzoic acid is unique due to the specific positioning of its methyl and nitro groups, which influence its chemical reactivity and physical properties. Compared to 2,4-dimethyl-4-nitrobenzoic acid, the 2,5-isomer has different electronic effects and steric hindrance, leading to variations in reaction outcomes and applications .

Properties

IUPAC Name

2,5-dimethyl-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5-4-8(10(13)14)6(2)3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJLIVQRJOLTMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20290269
Record name 2,5-dimethyl-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6954-70-7
Record name 2,5-Dimethyl-4-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6954-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethyl-4-nitrobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006954707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6954-70-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67713
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-dimethyl-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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